
4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)isoxazole is a heterocyclic compound that features both an oxazole and an isoxazole ring. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to yield ester-functionalized isoxazoles . Another approach includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions are common strategies to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Mecanismo De Acción
The mechanism of action of 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)isoxazole involves its interaction with specific molecular targets. For instance, as an antihistamine, it may bind to histamine receptors, blocking their activity and alleviating allergic symptoms . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: This compound shares the oxazole ring but differs in its substitution pattern.
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenol: This compound also features the oxazole ring but has different functional groups.
Uniqueness
4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)isoxazole is unique due to the presence of both oxazole and isoxazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-(1,2-oxazol-4-yl)-5H-1,3-oxazole |
InChI |
InChI=1S/C8H10N2O2/c1-8(2)5-11-7(10-8)6-3-9-12-4-6/h3-4H,5H2,1-2H3 |
Clave InChI |
SWUAHLDSKXDQGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2=CON=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


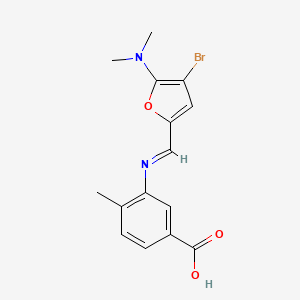
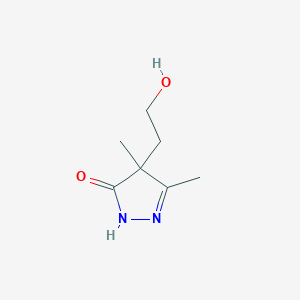
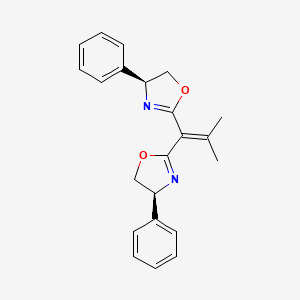

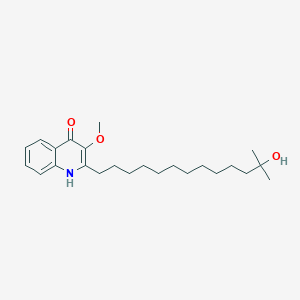

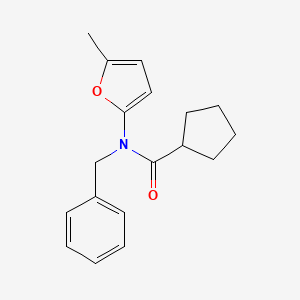
![3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B12878198.png)
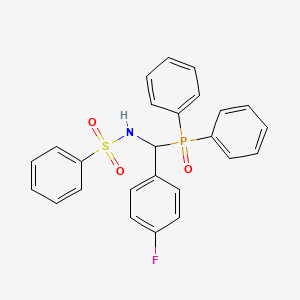

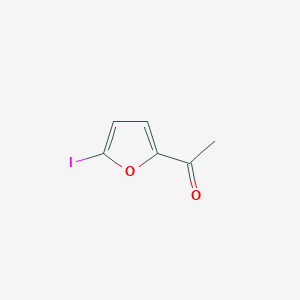
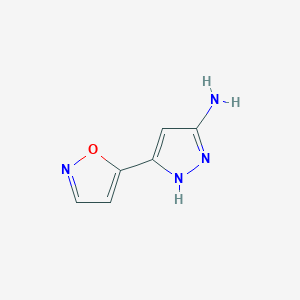
![2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol](/img/structure/B12878214.png)
![5-Formyl-3-{[(furan-2-yl)methyl]amino}-2-phenoxybenzene-1-sulfonamide](/img/structure/B12878222.png)
